N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine, also known as BBE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BBE is a selective serotonin 2C receptor agonist, meaning it binds to and activates this specific receptor in the brain.
Wirkmechanismus
N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine binds to and activates the serotonin 2C receptor, which is a G protein-coupled receptor located in the brain. Activation of this receptor leads to downstream signaling pathways that result in various physiological effects, including changes in neurotransmitter release and modulation of neuronal activity.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine has been shown to have several biochemical and physiological effects. For example, N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine has been shown to increase dopamine and norepinephrine release in the prefrontal cortex, which may contribute to its anxiolytic effects. Additionally, N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine has been shown to decrease food intake and body weight in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine in lab experiments is its specificity for the serotonin 2C receptor, which allows for targeted manipulation of this receptor without affecting other serotonin receptors. However, one limitation of using N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine is its relatively low potency compared to other serotonin 2C receptor agonists, which may require higher concentrations of the compound to achieve desired effects.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine. For example, further investigation of its anxiolytic effects and potential as a treatment for anxiety disorders could be explored. Additionally, research could focus on the potential of N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine as a treatment for addiction and obesity. Finally, further optimization of the synthesis method for N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine could improve its potency and efficacy for use in research.
Synthesemethoden
N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 5-bromo-2-nitrobenzaldehyde with benzyl alcohol, which results in the formation of 2-(benzyloxy)-5-bromobenzaldehyde. This intermediate compound is then reacted with 4-morpholineethanamine to produce N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine has been used in several scientific studies to investigate its potential as a therapeutic agent for various conditions. For example, N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine has been shown to have anxiolytic effects in animal models of anxiety. Additionally, N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine has been investigated as a potential treatment for obesity and addiction due to its ability to activate the serotonin 2C receptor, which is involved in regulating food intake and reward pathways in the brain.
Eigenschaften
Molekularformel |
C20H25BrN2O2 |
---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H25BrN2O2/c21-19-6-7-20(25-16-17-4-2-1-3-5-17)18(14-19)15-22-8-9-23-10-12-24-13-11-23/h1-7,14,22H,8-13,15-16H2 |
InChI-Schlüssel |
MLVNFQRBDWNSRL-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.